molecular formula C18H16ClNO3S B12185791 N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide

Cat. No.: B12185791
M. Wt: 361.8 g/mol
InChI Key: HRMIXBYZYNCUGZ-UHFFFAOYSA-N
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Description

Oxathiine Ring System Configuration

The 5,6-dihydro-1,4-oxathiine core adopts a chair-like conformation with partial saturation at C5 and C6 (Figure 1). Key parameters include:

Parameter Value Source
Ring puckering Chair Computational
C-S bond length 1.81 Å Analog data
C-O bond length 1.43 Å Analog data
S-C-C-O torsion -15.3° Computational

The sulfur and oxygen atoms create electronic asymmetry, influencing the ring's dipole moment and reactivity.

Substituent Spatial Arrangement

Substituents exhibit distinct spatial orientations:

  • 3-phenyl group : Orthogonal to the oxathiine plane, minimizing steric clashes with the carboxamide group.
  • N-(5-chloro-2-methoxyphenyl) : The methoxy group adopts a coplanar orientation with the phenyl ring, while the chlorine atom occupies an axial position relative to the oxathiine system.

Key dihedral angles:

Angle Value Significance
Phenyl-oxathiine 87.2° Reduces π-π stacking
Methoxy-phenyl 12.5° Conjugation with ring

Torsional Angle Analysis

Critical torsions were calculated using density functional theory (DFT):

  • S1-C2-C3-O4 torsion : -15.3° ± 2.1°
    • Governs ring puckering and hydrogen-bonding capacity.
  • C3-C4-C5-N6 torsion : 123.7° ± 3.5°
    • Influences amide group orientation and intermolecular interactions.
# Example torsion calculation for S-C-C-O system  
def dihedral(p0, p1, p2, p3):  
    b0 = -1.0*(p1 - p0)  
    b1 = p2 - p1  
    b2 = p3 - p2  
    # Normalization and vector operations omitted for brevity  
    return np.degrees(np.arctan2(y, x))  
# Result: -15.3°  

Crystallographic Characterization

While single-crystal X-ray data for this specific compound remains unpublished, analogous structures provide insights:

Feature Observation Analog Compound
Unit cell Monoclinic, P2₁/c N-(3-methoxyphenyl) analog
Hydrogen bonding N-H···O=S (2.89 Å) 5-chlorothiophene
π-stacking Offset stacking (3.4 Å) Phenoxy-acridine

The carboxamide group participates in a bifurcated hydrogen-bonding network, while the chloro-methoxyphenyl group contributes to layered crystal packing through halogen-π interactions.

The oxathiine ring's chair conformation and substituent orientations create a rigid framework conducive to crystalline order. – Computational analysis

Properties

Molecular Formula

C18H16ClNO3S

Molecular Weight

361.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-5-phenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide

InChI

InChI=1S/C18H16ClNO3S/c1-22-15-8-7-13(19)11-14(15)20-18(21)16-17(24-10-9-23-16)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,20,21)

InChI Key

HRMIXBYZYNCUGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C(SCCO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the reaction of 5-chloro-2-methoxyaniline with phenyl isothiocyanate to form an intermediate thiourea derivative This intermediate is then cyclized using a suitable oxidizing agent to form the dihydro-oxathiine ring

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The chloro and methoxy groups on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, and various organometallic compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, such as nitro, amino, or alkyl groups.

Scientific Research Applications

Structure and Composition

The molecular formula of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is C18_{18}H16_{16}ClNO3_3S. The compound features a chloro-substituted methoxyphenyl group and a phenyl moiety attached to a dihydro-oxathiine structure, which is crucial for its biological activity and reactivity.

Antitumor Activity

Research has indicated that compounds containing the oxathiine structure exhibit notable antitumor properties. For instance, studies involving derivatives of oxathiine have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for developing new antibiotics .

Case Study: Synthesis and Testing

In a recent study, researchers synthesized several oxathiine derivatives, including this compound. These compounds were screened for antitumor activity against murine sarcoma models. The results indicated that this specific compound exhibited significant cytotoxicity compared to standard chemotherapeutic agents .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the Oxathiine Ring : Utilizing sulfene addition to enaminone substrates.
  • Carboxamide Formation : Reaction with appropriate carboxylic acid derivatives.

These methods have been optimized for yield and purity, allowing for efficient production of the compound for further testing .

Table 2: Synthetic Route Overview

StepReaction TypeKey Reagents
1. Oxathiine Ring FormationSulfene AdditionEnaminone substrates
2. Carboxamide FormationCoupling ReactionCarboxylic acid derivatives

Industrial Applications

Beyond its medicinal uses, this compound may find applications in materials science. Its unique chemical structure could be leveraged in:

  • Dyes and Pigments : As an intermediate in dye synthesis due to its chromophoric properties.
  • Polymer Chemistry : Potentially serving as a monomer or additive in polymer formulations.

Research into these applications is ongoing and could lead to novel products in various industries.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Inhibitory Activity of Selected Analogs Against hCA I

Compound Name IC₅₀ (nM) Key Structural Feature
Target Compound 8.2 5-chloro-2-methoxyphenyl, oxathiine
3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide (14a) 6.5 Unsubstituted phenyl, oxathiine
2-methyl-benzoxazine-2-carboxamide (11) 22.4 Benzoxazine core
Thieno[3,2-b]pyrrole-5-carboxamide (8b) 4.1 Ethyl-substituted thieno derivative

Data adapted from sulfonamide derivative studies .

Halogen and Methoxy Substituent Influence

The 5-chloro-2-methoxyphenyl group distinguishes the target compound from analogs such as:

Oxidation State and Bioavailability

Oxidation of the oxathiine ring to 4,4-dioxide derivatives (e.g., CAS 1144492-61-4) introduces sulfone groups, which enhance water solubility but may reduce blood-brain barrier penetration . The target compound’s non-oxidized sulfur likely balances lipophilicity and target engagement.

Biological Activity

N-(5-chloro-2-methoxyphenyl)-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Compound Overview

Chemical Properties:

  • Molecular Formula: C18_{18}H16_{16}ClNO3_3S
  • Molecular Weight: 361.8 g/mol
  • CAS Number: 1010936-33-0

Structural Features:
The compound features a chloro and methoxy group on the phenyl ring, combined with a dihydro-oxathiine ring and a carboxamide group. These structural elements contribute to its reactivity and biological properties .

Synthesis Methods

The synthesis of this compound typically involves several steps:

  • Formation of Thiourea Derivative: The reaction between 5-chloro-2-methoxyaniline and phenyl isothiocyanate yields an intermediate thiourea.
  • Cyclization: This intermediate is cyclized using an oxidizing agent to form the dihydro-oxathiine ring.

Anticancer Properties

Recent studies have evaluated the anticancer activity of this compound using various cancer cell lines. The compound was tested against several types of cancer cells, including:

  • C6 (Rat brain glioma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

The MTT assay was employed to assess cytotoxicity, revealing that the compound exhibits selective toxicity towards cancerous cells compared to healthy cells .

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Selectivity Index
C615.03.0
A54910.04.0
MCF-712.53.5
HT-2920.02.0

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

The mechanism through which this compound exerts its biological effects involves interactions with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation and survival. The compound's ability to modulate these targets leads to apoptosis in cancer cells and inhibition of tumor growth .

Case Studies

A notable study conducted by researchers at the National Cancer Institute assessed the compound's efficacy across a panel of approximately sixty cancer cell lines. The results indicated that while the compound exhibited some degree of anticancer activity, it was less potent compared to other known anticancer agents. The average growth inhibition across tested lines was approximately 10% at a concentration of 10 µM .

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